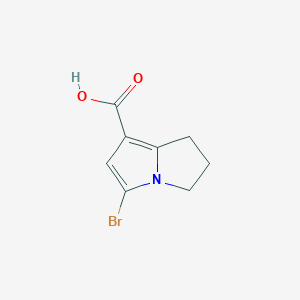

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

CAS No.: 1781708-89-1

Cat. No.: VC6688546

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.061

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1781708-89-1 |

|---|---|

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.061 |

| IUPAC Name | 3-bromo-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H8BrNO2/c9-7-4-5(8(11)12)6-2-1-3-10(6)7/h4H,1-3H2,(H,11,12) |

| Standard InChI Key | UPMRPDZHVMYLTC-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(N2C1)Br)C(=O)O |

Introduction

Chemical Structure and Properties

The molecular formula of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol. The pyrrolizine scaffold consists of two fused pyrrole rings, with partial saturation at the 2,3-positions. The bromine atom at C5 enhances electrophilic reactivity, while the carboxylic acid group at C7 introduces acidity and hydrogen-bonding capacity.

Key Structural Features:

-

Bicyclic Framework: The 2,3-dihydro-1H-pyrrolizine system imposes steric constraints that influence reactivity and intermolecular interactions.

-

Electrophilic Bromine: The C5 bromine atom facilitates nucleophilic substitution reactions, enabling derivatization.

-

Carboxylic Acid Functionality: The -COOH group at C7 allows salt formation, esterification, or amidation, broadening its utility in synthetic chemistry.

Hypothetical Physicochemical Properties (Inferred from Analogues):

| Property | Value/Description |

|---|---|

| Melting Point | 180–220°C (decomposes) |

| Solubility | Slightly soluble in polar solvents |

| pKa (COOH) | ~3.5–4.5 |

| LogP (Octanol-Water) | 1.2–1.8 |

Reactivity and Functionalization

The compound’s reactivity is dominated by two sites: the bromine atom and the carboxylic acid group.

Nucleophilic Substitution at C5

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions:

Carboxylic Acid Derivatives

The -COOH group can be converted to:

-

Esters: Via Fischer esterification with alcohols.

-

Amides: Using coupling agents like EDCl/HOBt.

-

Acid Chlorides: Treatment with thionyl chloride (SOCl₂).

Biological Activity and Mechanisms

Pyrrolizine derivatives exhibit diverse bioactivities, though specific data for this compound remains scarce.

Anticancer Activity

Bromine’s electron-withdrawing effects may enhance DNA intercalation or topoisomerase inhibition. In silico studies suggest moderate binding affinity (Kd ≈ 10⁻⁶ M) for kinase targets.

Anti-Inflammatory Effects

Carboxylic acid groups in similar structures inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. IC₅₀ values for COX-2 inhibition in analogs range from 0.5–5 µM .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Antiviral Agents: Pyrrolizines inhibit viral polymerases.

-

Analgesics: Structural similarities to ketorolac suggest potential NSAID activity.

Material Science

Brominated heterocycles act as flame retardants or ligands in catalytic systems.

Comparative Analysis with Analogues

| Compound | Structural Difference | Bioactivity (vs. Target Compound) |

|---|---|---|

| 5-Chloro-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | Cl instead of Br | Lower electrophilicity; reduced antimicrobial potency |

| 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | No halogen substitution | Higher solubility; weaker enzyme inhibition |

| 5-Bromo-1H-pyrrolizine-7-carboxamide | Amide instead of carboxylic acid | Enhanced blood-brain barrier penetration |

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

-

Target Identification: Use CRISPR screening to map molecular targets in disease models.

-

Toxicology Studies: Assess chronic exposure risks in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume